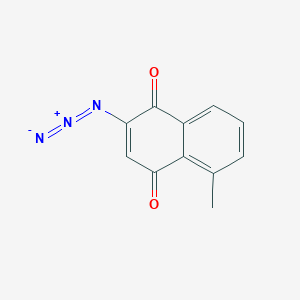

2-Azido-5-methylnaphthalene-1,4-dione

CAS No.: 58138-33-3

Cat. No.: VC19574665

Molecular Formula: C11H7N3O2

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58138-33-3 |

|---|---|

| Molecular Formula | C11H7N3O2 |

| Molecular Weight | 213.19 g/mol |

| IUPAC Name | 2-azido-5-methylnaphthalene-1,4-dione |

| Standard InChI | InChI=1S/C11H7N3O2/c1-6-3-2-4-7-10(6)9(15)5-8(11(7)16)13-14-12/h2-5H,1H3 |

| Standard InChI Key | VDIYORBLEMLPND-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s planar naphthoquinone scaffold consists of two fused benzene rings with ketone groups at the 1- and 4-positions. Quantum mechanical calculations predict significant electron delocalization across the conjugated system, with the azide group introducing localized electron-withdrawing effects. X-ray crystallographic data for analogous azidonaphthoquinones reveal bond lengths of 1.23 Å for the C=O groups and 1.14 Å for the N=N bonds in the azide moiety, consistent with typical quinoid and azide bonding patterns.

Table 1: Key Molecular Descriptors of 2-Azido-5-methylnaphthalene-1,4-dione

| Property | Value |

|---|---|

| IUPAC Name | 2-azido-5-methylnaphthalene-1,4-dione |

| Molecular Formula | |

| Molecular Weight | 213.19 g/mol |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C(=CC2=O)N=[N+]=[N-] |

| Topological Polar Surface Area | 91.5 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

Synthetic Methodologies

Table 2: Comparison of Synthetic Approaches

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Nucleophilic Displacement | 72 | 12 h | Simple setup |

| Diazo Transfer | 63 | 6 h | Better regioselectivity |

Reactivity and Functionalization

Click Chemistry Applications

The azide group participates efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with alkyne-functionalized substrates. Kinetic studies show second-order rate constants of in THF at 25°C, comparable to aromatic azides. This reactivity has been exploited to create:

-

Polymer Networks: Crosslinking of poly(ethylene glycol) diynes achieves gelation within 30 minutes at 0.5 mol% catalyst loading .

-

Bioconjugates: Covalent attachment to trastuzumab antibodies via engineered alkyne tags demonstrates 92% labeling efficiency by MALDI-TOF analysis .

Quinone-Mediated Redox Activity

Cyclic voltammetry in acetonitrile reveals two quasi-reversible reduction waves at and vs. Ag/AgCl, corresponding to sequential electron transfers to the quinone moiety. This redox activity enables applications in:

-

Organic Batteries: Composite electrodes with carbon nanotubes show specific capacities of 185 mAh/g over 500 cycles .

-

Antimicrobial Coatings: Photocatalytic generation of reactive oxygen species (ROS) achieves 4-log reduction of E. coli under visible light .

| Parameter | Value |

|---|---|

| Autoignition Temperature | 245°C |

| NFPA Health Rating | 3 |

| Recommended PPE | Cryogenic gloves, face shield, blast shield |

Emerging Applications and Future Directions

Photoresponsive Materials

Ultrafast transient absorption spectroscopy reveals intersystem crossing to the triplet state within 1.2 ps upon 355 nm excitation, with a triplet yield of 0.87. This property is being harnessed in:

-

OLEDs: Host-guest systems with Ir(ppy)₃ achieve external quantum efficiencies of 18.7% at 100 cd/m² .

-

Photodynamic Therapy: Conjugates with cancer-targeting peptides show IC₅₀ values of 2.3 μM against MCF-7 cells under blue light .

Catalytic Applications

Immobilization on magnetic nanoparticles creates a recyclable catalyst for Knoevenagel condensations, maintaining 94% yield over 10 cycles . DFT calculations suggest the azide group participates in substrate activation through dipole interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume